molecular formula C15H13BrClNOS B5014658 N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide

N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide

Cat. No. B5014658
M. Wt: 370.7 g/mol
InChI Key: NGPURBDJUCTCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as BPTP, is a synthetic compound that has been extensively used in scientific research for its potential therapeutic effects. BPTP belongs to the class of compounds known as thioamides, which are known to exhibit a wide range of biological activities. In

Scientific Research Applications

BPTP has been extensively used in scientific research for its potential therapeutic effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. BPTP has also been shown to inhibit the growth of human leukemia cells and induce apoptosis, or programmed cell death, in these cells.

Mechanism of Action

The mechanism of action of BPTP is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDACs, BPTP can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
BPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. BPTP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using BPTP in lab experiments is its relatively low cost and ease of synthesis. BPTP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using BPTP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for BPTP in these settings. Another area of interest is its potential use as a tool for studying gene expression patterns and cellular processes. BPTP could be used to investigate the role of HDACs in various biological processes and to identify potential targets for drug development.

Synthesis Methods

BPTP is synthesized by reacting 2-bromobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The resulting product is then treated with propanoic acid in the presence of a catalyst such as palladium on carbon to yield BPTP. The synthesis of BPTP is a relatively straightforward procedure that can be carried out in a laboratory setting.

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c1-10(20-12-8-6-11(17)7-9-12)15(19)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPURBDJUCTCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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